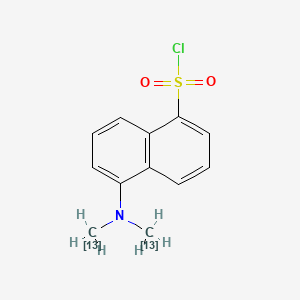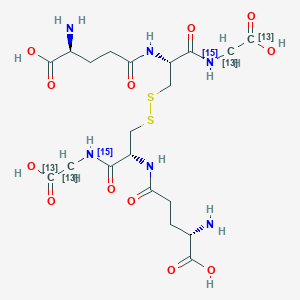
Glutathione Disulfide-13C4,15N2 Ammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutathione Oxidized-13C4,15N2 is a labeled form of oxidized glutathione, where four carbon atoms and two nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is primarily used in scientific research to study various biochemical processes, particularly those involving oxidative stress and redox reactions. The labeled isotopes allow for precise tracking and quantification in metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glutathione Oxidized-13C4,15N2 is synthesized by first preparing labeled glutathione (GSH) with carbon-13 and nitrogen-15 isotopes. The labeled GSH is then oxidized to form the disulfide bond, resulting in Glutathione Oxidized-13C4,15N2. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or diamide under controlled conditions to ensure complete conversion without degrading the compound .
Industrial Production Methods
Industrial production of Glutathione Oxidized-13C4,15N2 involves large-scale synthesis of labeled amino acids, which are then used to produce labeled glutathione. The oxidation step is carefully monitored to maintain high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure it meets the required specifications for research use .
Análisis De Reacciones Químicas
Types of Reactions
Glutathione Oxidized-13C4,15N2 primarily undergoes redox reactions. It can be reduced back to its reduced form (GSH) by glutathione reductase in the presence of NADPH. This redox cycling is crucial for maintaining cellular redox homeostasis .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), diamide.
Reduction: Glutathione reductase, NADPH.
Major Products
Reduction: Reduced glutathione (GSH).
Oxidation: No further oxidation products as it is already in its oxidized form.
Aplicaciones Científicas De Investigación
Glutathione Oxidized-13C4,15N2 is extensively used in various fields of scientific research:
Chemistry: Used as a tracer in metabolic studies to understand redox reactions and oxidative stress mechanisms.
Biology: Helps in studying the role of glutathione in cellular processes, including detoxification and antioxidant defense.
Medicine: Used in research related to diseases involving oxidative stress, such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Industry: Employed in the development of pharmaceuticals and nutraceuticals, particularly those targeting oxidative stress and redox balance
Mecanismo De Acción
Glutathione Oxidized-13C4,15N2 exerts its effects through its role in redox reactions. It participates in the detoxification of reactive oxygen species (ROS) by acting as a substrate for glutathione peroxidase, which reduces hydrogen peroxide to water. The oxidized form (GSSG) is then reduced back to GSH by glutathione reductase, maintaining the redox balance within cells. This cycling is crucial for protecting cells from oxidative damage and maintaining cellular homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
Glutathione (GSH): The reduced form of glutathione, which is the active form involved in detoxification and antioxidant defense.
Glutathione Disulfide (GSSG): The oxidized form of glutathione without isotopic labeling.
Glutathione-S-transferase (GST): Enzymes that use GSH to detoxify harmful compounds.
Uniqueness
Glutathione Oxidized-13C4,15N2 is unique due to its isotopic labeling, which allows for precise tracking and quantification in research studies. This makes it a valuable tool for studying metabolic pathways and redox reactions in detail, providing insights that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C20H32N6O12S2 |
|---|---|
Peso molecular |
618.6 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(hydroxycarbonyl(113C)methyl(15N)amino)-3-oxopropyl]disulfanyl]-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1/i5+1,6+1,15+1,16+1,23+1,24+1 |
Clave InChI |
YPZRWBKMTBYPTK-IXOPVCMUSA-N |
SMILES isomérico |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)[15NH][13CH2][13C](=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N |
SMILES canónico |
C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


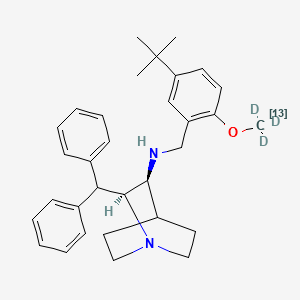
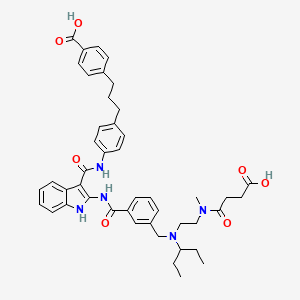
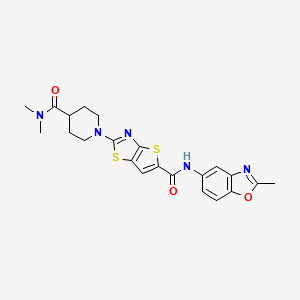
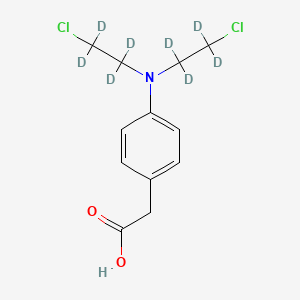
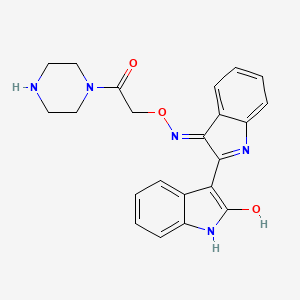

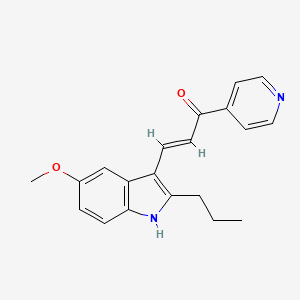
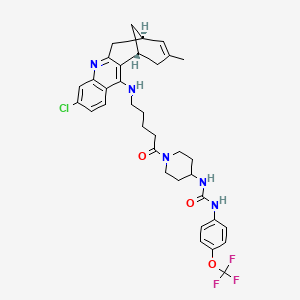
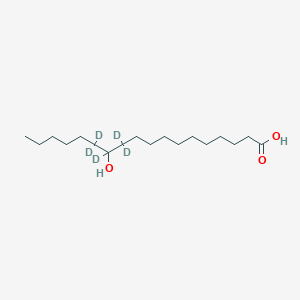
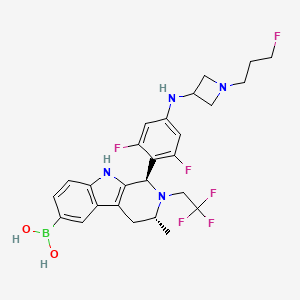
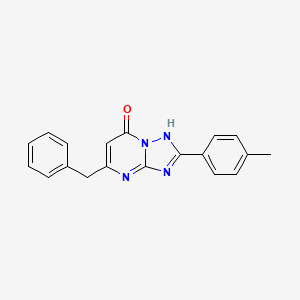
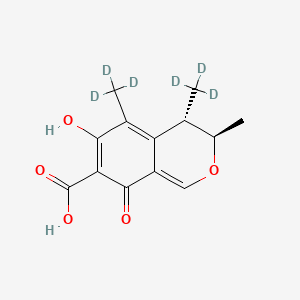
![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)
